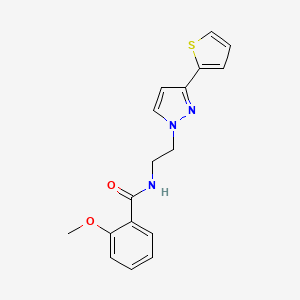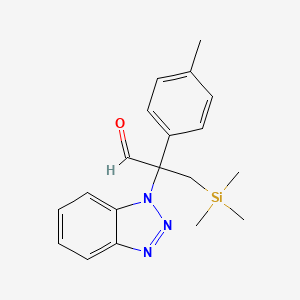![molecular formula C16H20BNO4 B2846963 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione CAS No. 2377607-02-6](/img/structure/B2846963.png)
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound, and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of organoborane .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole-1,3-dione ring and the introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The isoindole-1,3-dione group would contribute to the rigidity of the molecule, while the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by both the isoindole-1,3-dione and the tetramethyl-1,3,2-dioxaborolan-2-yl groups. The isoindole-1,3-dione group could potentially undergo reactions at the carbonyl groups, while the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially coordinate to other atoms or molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple carbonyl groups could potentially increase its polarity, affecting properties such as solubility and boiling point .科学的研究の応用
Synthesis and Chemical Properties
Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues Research by Tan et al. (2014) has introduced methods for preparing new polysubstituted isoindole-1,3-diones, which could have implications for the synthesis and application of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione. These methodologies include reactions starting from 2-ethyl-5-hydroxy isoindole-1,3-dione derivatives, leading to the creation of various functionalized compounds through steps like epoxidation, cis-hydroxylation, and microwave-assisted reactions (Tan et al., 2014).
Synthesis of New Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives In a continuation of exploring isoindole-1,3-dione derivatives, Tan et al. (2016) developed an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This synthesis route involves epoxidation and subsequent nucleophilic opening of the epoxide, leading to amino and triazole derivatives (Tan et al., 2016).
Biological Activities
Evaluation of Xanthine Oxidase Inhibitor Properties A study by Gunduğdu et al. (2020) evaluated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives. This enzyme is relevant in the development of gout and related conditions. The study found that N-phenyl isoindole-1,3-dione derivatives exhibited promising activity, suggesting potential therapeutic applications for compounds structurally related to this compound (Gunduğdu et al., 2020).
Cytotoxic Potentials on Cancer Cell Lines Another significant area of research is the evaluation of cytotoxic potentials of isoindole-1,3-dione derivatives on various cancer cell lines, including HeLa, C6, and A549. This study by Tan et al. (2020) highlights the potential of these compounds in cancer therapy, with certain derivatives showing higher inhibitory activity than standard treatments (Tan et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCOCNBBNZEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
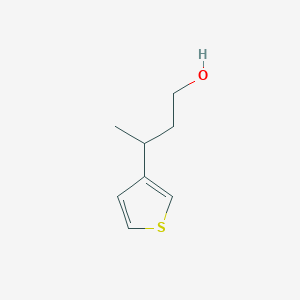
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)
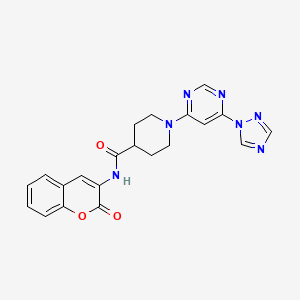
![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)
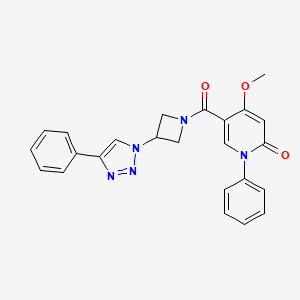
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)

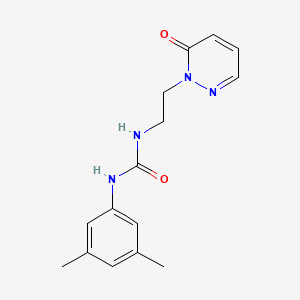
![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
